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Compound of Interest

Compound Name: Ziprasidone N-oxide-d8

Cat. No.: B12415759

Get Quote

Part 1: Chemical Identity & Nomenclature
Status: Specialized Deuterated Metabolite Standard Primary Application: Internal Standard (IS)

for LC-MS/MS quantification of Ziprasidone N-oxide; Metabolic Stability Studies.

Unlike the parent drug Ziprasidone or its primary deuterated analog (Ziprasidone-d8), the

specific N-oxide-d8 variant is a highly specialized research chemical often synthesized on-

demand. Consequently, it does not currently possess a globally assigned CAS number in public

registries (e.g., CAS Common Chemistry). Researchers must rely on composite identifiers

derived from the parent structures.
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Parameter Technical Specification

Chemical Name

5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-oxido-1-

piperazinyl-d8]ethyl]-6-chloro-1,3-dihydro-2H-

indol-2-one

Parent N-Oxide CAS
188797-76-4 (Reference for non-deuterated

form)

Parent Drug CAS 146939-27-7 (Ziprasidone Free Base)

Molecular Formula C₂₁H₁₃D₈ClN₄O₂S

Molecular Weight
436.99 g/mol (Calculated based on d8 isotope

enrichment)

Exact Mass ~436.16 g/mol

Isotopic Purity
Typically ≥ 99% deuterated forms (d1-d8); d0

contribution < 0.5%

Solubility
DMSO (Slightly), Methanol (Very slightly, often

requires warming)

Structural Derivation
The deuterium labeling (d8) is typically located on the piperazine ring. This placement is

strategic: it is metabolically stable against the primary oxidative pathways (which attack the

ethyl linker or the benzisothiazole ring) and avoids "washout" via proton exchange in protic

solvents.

SMILES (Canonical d0 Parent):

ClC1=C(CC(=O)N2)C2=CC=C1CCN3(O)CCN(C4=NSC5=CC=CC=C54)CC3 (Note: The d8

variant replaces the 8 piperazine protons with deuterium)

Part 2: Critical Analytical Challenges (The "In-
Source" Phenomenon)
As a Senior Application Scientist, I must highlight the single most critical failure mode when

analyzing this compound: In-Source Reduction.
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The Mechanism of Failure
N-oxide metabolites are thermally labile. In the high-temperature environment of an

Electrospray Ionization (ESI) source, Ziprasidone N-oxide can lose its oxygen atom, reverting

to the parent Ziprasidone molecule before mass filtration.

Reaction:[M+16]+ (N-oxide) + Heat → [M]+ (Parent) + O

Consequence: If the N-oxide and the Parent drug are not chromatographically separated, the

"reduced" N-oxide signal will add to the Parent drug signal.

Result: False elevation of Parent drug concentration (PK data corruption).

The Solution: Chromatographic Resolution
You cannot rely solely on Mass Spectrometry (MS/MS) selectivity (MRM transitions) because

the artifact ion has the exact same m/z and fragmentation pattern as the parent. You must

separate them in the time domain (LC).

Part 3: Visualization of Metabolic & Analytical Logic
The following diagram illustrates the structural relationship, the specific site of deuteration, and

the critical "In-Source Reduction" pathway that necessitates rigorous chromatography.
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Figure 1: Relationship between Ziprasidone, its N-oxide metabolite, and the deuterated

standards. The red dotted line indicates the thermal artifact that mimics the parent drug.

Part 4: Experimental Protocol (LC-MS/MS)
This protocol is designed to ensure stability of the N-oxide and prevent the "In-Source

Reduction" artifact.

Stock Solution Preparation
Solvent: Dissolve Ziprasidone N-oxide-d8 in DMSO. Do not use pure methanol as the

primary solvent for the stock, as solubility is poor and precipitation can occur upon freezing.

Light Sensitivity: Ziprasidone and its derivatives are photosensitive. All operations must be

performed under yellow light or in amber glassware wrapped in foil.

Storage: -80°C. Stability is generally <6 months due to potential N-oxide deoxygenation over

time.

LC-MS/MS Method Parameters
Column: C18 or Phenyl-Hexyl (e.g., Waters XBridge Phenyl, 2.1 x 100 mm, 3.5 µm).

Reasoning: Phenyl columns often provide better selectivity for aromatic N-oxides

compared to standard C18.

Mobile Phase:

A: 10 mM Ammonium Acetate in Water (pH 4.5 - 5.5).

B: Acetonitrile.[1][2]

Note: Avoid high pH (>8). N-oxides are generally stable at neutral/acidic pH, but high pH

can alter retention behavior significantly.

Gradient:

Hold low %B (e.g., 10%) for 0.5 min to divert salts.
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Ramp to 90% B over 4-5 minutes.

Crucial: Ensure the N-oxide elutes before the parent Ziprasidone. N-oxides are more polar

and typically elute earlier on Reverse Phase.

Mass Spectrometry (ESI+):

Source Temp: Keep as low as possible (e.g., 350°C - 450°C) to minimize thermal

reduction.

MRM Transitions:

Ziprasidone N-oxide-d8: 437.0 → 202.1 (Fragment retaining d8-piperazine).

Ziprasidone N-oxide (d0): 429.0 → 194.1.

System Suitability Test (SST)
Before running samples, inject a mixture of Ziprasidone (Parent) and Ziprasidone N-oxide.

Requirement: Baseline resolution (Rs > 1.5).

Validation: Monitor the Parent MRM channel (413 -> 194) while injecting pure N-oxide. If you

see a peak at the N-oxide retention time in the Parent channel, your source temperature is

too high (In-Source Fragmentation).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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